molecular formula C29H30N4O3 B2553919 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-67-6

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2553919
CAS RN: 892282-67-6
M. Wt: 482.584
InChI Key: RWUVQRJTNBWUJW-UHFFFAOYSA-N
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Description

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, including variants with luminescent properties, have been synthesized to explore their fluorescence spectra. These compounds exhibit fluorescence quantum yields characteristic of pH probes, indicating potential applications in sensing technologies. The process of photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety has been observed, with fluorescence quenching enabled by PET. This reveals applications in developing fluorescent probes and sensors that can be modulated by pH or other chemical modifiers (Gan et al., 2003).

Fluorescent Ligands for Human 5-HT1A Receptors

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized for their high affinity to 5-HT(1A) receptors and fluorescence properties. These compounds, particularly one with very high 5-HT(1A) receptor affinity and distinct fluorescence emission characteristics, demonstrate potential for visualizing 5-HT(1A) receptors in cellular models using fluorescence microscopy (Lacivita et al., 2009).

Cyclization and Dehydrosulfonylation for Pharmaceutical Applications

A novel synthetic approach enables the preparation of N-(arylethyl)piperazine-2,6-diones, leading to the synthesis of pharmaceutically relevant compounds such as pyridopyrazines or pyrazinoisoquinolines. This method involves an imide carbonyl group activation strategy and showcases an efficient path to creating compounds with potential therapeutic applications, including the concise synthesis of praziquantel, an antiparasitic drug (Rao & Ramanathan, 2017).

Antiasthmatic Activity of Xanthene Derivatives

The synthesis and evaluation of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity highlight the role of xanthene derivatives as potential therapeutics. These compounds, particularly one with significant COX-2 inhibitory activity, demonstrate promising antiasthmatic properties, pointing towards the development of new treatments for asthma (Bhatia et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-phenethylquinazolin-4(3H)-one with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-3-phenethylquinazolin-4(3H)-one", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Activation of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid with DCC in DMF", "Step 2: Addition of activated 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid to 2-amino-3-phenethylquinazolin-4(3H)-one in DMF with DIPEA as a catalyst", "Step 3: Cyclization of the resulting intermediate in methanol", "Step 4: Purification of the crude product by column chromatography using ethyl acetate and water as eluents" ] }

CAS RN

892282-67-6

Molecular Formula

C29H30N4O3

Molecular Weight

482.584

IUPAC Name

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-8-9-21(2)26(18-20)31-14-16-32(17-15-31)27(34)23-10-11-24-25(19-23)30-29(36)33(28(24)35)13-12-22-6-4-3-5-7-22/h3-11,18-19H,12-17H2,1-2H3,(H,30,36)

InChI Key

RWUVQRJTNBWUJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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